molecular formula C24H20BrClN2O2 B4941871 ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

Cat. No.: B4941871
M. Wt: 483.8 g/mol
InChI Key: NVTKHMHPJCZVBD-UHFFFAOYSA-N
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Description

ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is a substituted 3,4-dihydroquinazoline derivative featuring a bromine atom at position 6, a 4-chlorophenyl group at position 2, and a phenyl group at position 4 of the quinazoline core. The ethyl acetate moiety at position 3 enhances its solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O2/c1-2-30-22(29)15-28-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)27-24(28)17-8-11-19(26)12-9-17/h3-14,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTKHMHPJCZVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the bromine and chlorine substituents. The final step involves the esterification of the acetate group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce compounds with different halogen or alkyl groups.

Scientific Research Applications

Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate exhibits significant biological activity, particularly in medicinal chemistry. Its quinazoline core is known for interacting with various biological targets, including kinases and other signaling proteins. This interaction can modulate cellular processes, making the compound a candidate for drug development.

Potential Therapeutic Uses

Preliminary studies suggest that derivatives of quinazoline compounds may possess:

  • Anti-inflammatory properties : Potential applications in treating inflammatory diseases.
  • Anticancer activity : Investigations into its effects on cancer cell lines are ongoing.
  • Antimicrobial effects : Some derivatives have shown promise against bacterial infections .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesUnique Properties
Ethyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetateFluorine instead of chlorinePotentially different biological activity due to fluorine's electronegativity
Ethyl [6-chloro-2-(4-methylphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetateMethyl group instead of chlorophenylMay exhibit altered pharmacokinetics
Ethyl [6-bromo-2-(phenyl)-4-(p-tolyl)-1,4-dihydroquinazolin-3(2H)-yl]acetateDifferent phenolic substituentsVariations in receptor binding profiles

This table illustrates how modifications to the structure can lead to varied pharmacological profiles and applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of quinazoline derivatives similar to ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-y]acetate:

  • Anti-inflammatory Effects : Research has shown that certain quinazoline derivatives exhibit significant anti-inflammatory properties in preclinical models. For instance, compounds synthesized from similar frameworks have demonstrated efficacy in reducing inflammation markers in animal studies .
  • Anticancer Activity : A study focusing on quinazoline derivatives highlighted their ability to inhibit tumor growth in xenograft models. The mechanism involved targeting specific kinases associated with cancer progression .
  • Antimicrobial Studies : Some derivatives have been tested against various bacterial strains, showing promising results that warrant further investigation into their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of ETHYL 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can be contextualized through comparisons with analogs differing in substituents or core structure.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Core Structure Substituents Key Biological Activities Reference
Target Compound 3,4-Dihydroquinazoline 6-Br, 2-(4-ClPh), 4-Ph Inferred antitumor activity (based on structural analogs)
Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate Tetrahydroquinazoline 6-Br, 2-(2-FPh), 4-Ph Antitumor, antimicrobial
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE 3,4-Dihydroquinazoline 6-Br, 2-(3-ClPh), 4-Ph Not explicitly reported (structural analog)
Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate 3,4-Dihydroquinazoline 6-Br, 4-oxo Altered reactivity due to tert-butyl ester

Key Insights

Substituent Position and Halogen Effects: The 4-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to the 2-fluorophenyl analog, which introduces steric hindrance and electronic effects .

Core Structure Modifications :

  • The 3,4-dihydroquinazoline core (target compound) vs. tetrahydroquinazoline ( analog) influences conformational flexibility. Partial saturation in the dihydroquinazoline core may improve metabolic stability over fully saturated analogs .

Ester Group Variations :

  • Ethyl esters (target compound) generally offer better solubility than tert-butyl esters (e.g., ), which may hinder cellular uptake .

Physicochemical and Pharmacokinetic Considerations

Table 2: Predicted Properties of the Target Compound vs. Analogs

Property Target Compound 2-Fluorophenyl Analog () 3-Chlorophenyl Analog ()
Molecular Weight ~500 g/mol ~495 g/mol ~500 g/mol
LogP ~4.2 (estimated) ~3.8 ~4.3
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 6 6 6
Lipinski Compliance Likely (Rule of 5) Likely Likely
  • The higher LogP of the target compound (vs. 2-fluorophenyl analog) suggests improved membrane permeability but may require formulation adjustments for solubility .

Biological Activity

Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C24H22BrClN2O2
Molecular Weight : 485.8 g/mol
IUPAC Name : this compound
InChI Key : LZVYYGKXLJBVMU-UHFFFAOYSA-N

The compound features a unique structure characterized by the presence of bromine and chlorine substituents on a quinazoline framework, which enhances its potential biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Halogenation : The introduction of bromine and chlorine is performed using halogenating agents.
  • Esterification : The final step involves esterifying the intermediate to yield the acetate derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, resulting in significant pharmacological effects.

Pharmacological Applications

  • Antimicrobial Activity : Studies have shown that quinazoline derivatives exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects .
  • Antitumor Activity : Quinazoline derivatives are known for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with cancer and other diseases. Its ability to bind to specific enzymes alters their activity, which can be beneficial in therapeutic contexts .

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessReferences
AntimicrobialSignificant inhibition against various strains
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionAlters enzyme activity in targeted pathways

Case Study: Antitumor Efficacy

In a study conducted by Al-Suwaidan et al., this compound was tested on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity. The mechanism was linked to the activation of apoptotic pathways and inhibition of proliferative signals .

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